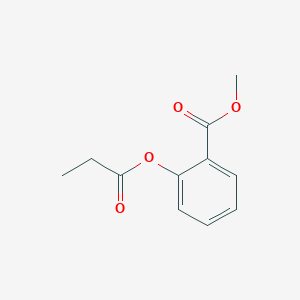
Methyl 2-propanoyloxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-propanoyloxybenzoate is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid and is characterized by the presence of an ester functional group. This compound is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(1-oxopropoxy)-, methyl ester typically involves the esterification of benzoic acid with methyl 2-oxopropanoate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-(1-oxopropoxy)-, methyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-propanoyloxybenzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzoic acid or halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
Methyl 2-propanoyloxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(1-oxopropoxy)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical pathways. The aromatic ring can also interact with proteins and other biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, methyl ester: Lacks the 2-(1-oxopropoxy) group, making it less reactive in certain chemical reactions.
Benzoic acid, ethyl ester: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Benzoic acid, 2-(1-oxopropoxy)-, ethyl ester: Similar structure but with an ethyl ester group, which may influence its reactivity and applications.
Uniqueness
Methyl 2-propanoyloxybenzoate is unique due to the presence of both the ester and 2-(1-oxopropoxy) groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
40523-60-2 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
methyl 2-propanoyloxybenzoate |
InChI |
InChI=1S/C11H12O4/c1-3-10(12)15-9-7-5-4-6-8(9)11(13)14-2/h4-7H,3H2,1-2H3 |
Clé InChI |
PYBKJYXFTAFKIO-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=CC=C1C(=O)OC |
SMILES canonique |
CCC(=O)OC1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















